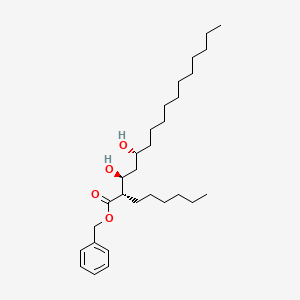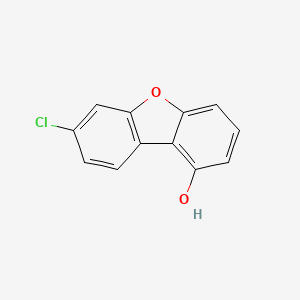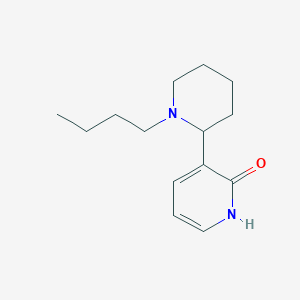
4-Bromo-3-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(trifluorometoxi)piridina es un compuesto orgánico con la fórmula molecular C6H3BrF3NO. Es un derivado de la piridina, donde los átomos de hidrógeno en las posiciones 4 y 3 se reemplazan por un átomo de bromo y un grupo trifluorometoxi, respectivamente.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Uno de los métodos comunes para sintetizar 4-Bromo-3-(trifluorometoxi)piridina implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción típicamente utiliza un catalizador de paladio para acoplar un haluro de arilo con un compuesto de organoboro. Las condiciones generales de reacción incluyen el uso de una base, como carbonato de potasio, y un solvente, como dimetilformamida o tolueno .
Métodos de Producción Industrial
La producción industrial de 4-Bromo-3-(trifluorometoxi)piridina a menudo implica reacciones de acoplamiento de Suzuki-Miyaura a gran escala. El proceso está optimizado para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y la concentración del catalizador. El uso de reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-3-(trifluorometoxi)piridina sufre varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las condiciones típicas implican el uso de una base y un solvente como la dimetilformamida.
Reacciones de Oxidación: Se pueden usar agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminopirida, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones Científicas De Investigación
4-Bromo-3-(trifluorometoxi)piridina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas bioactivas para fines de investigación.
Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-3-(trifluorometoxi)piridina depende de su aplicación específica. En la investigación farmacéutica, puede actuar interactuando con objetivos moleculares específicos, como enzimas o receptores, para modular su actividad. El grupo trifluorometoxi puede aumentar la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en una unidad valiosa en el diseño de fármacos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Bromo-5-(trifluorometoxi)piridina
- 2-Cloro-5-(trifluorometil)piridina
- 5-Bromo-2-(2-tienil)piridina
- 2-Bromo-5-(metiltio)piridina
Singularidad
4-Bromo-3-(trifluorometoxi)piridina es única debido a la posición específica de los grupos bromo y trifluorometoxi en el anillo de piridina. Esta estructura única confiere propiedades químicas distintas, como la reactividad y la estabilidad, que pueden ser ventajosas en diversas aplicaciones. El grupo trifluorometoxi, en particular, aumenta la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en un bloque de construcción valioso en el diseño de fármacos y otras síntesis químicas .
Propiedades
Fórmula molecular |
C6H3BrF3NO |
|---|---|
Peso molecular |
241.99 g/mol |
Nombre IUPAC |
4-bromo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-2-11-3-5(4)12-6(8,9)10/h1-3H |
Clave InChI |
RNAOEZJGLQMHLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)









![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)


